molecular formula C11H9BrF4O3 B12824518 Ethyl 4-(1-bromo-1,2,2,2-tetrafluoroethoxy)benzoate

Ethyl 4-(1-bromo-1,2,2,2-tetrafluoroethoxy)benzoate

Cat. No.: B12824518
M. Wt: 345.08 g/mol
InChI Key: XXKOWUJKTKQDSF-UHFFFAOYSA-N
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Description

Ethyl 4-(1-bromo-1,2,2,2-tetrafluoroethoxy)benzoate is an organobromine compound that has garnered attention in various fields of research and industry due to its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(1-bromo-1,2,2,2-tetrafluoroethoxy)benzoate typically involves the reaction of ethyl 4-hydroxybenzoate with 1-bromo-1,2,2,2-tetrafluoroethane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions to facilitate the formation of the desired product. The reaction can be summarized as follows:

C6H4(OH)CO2C2H5+BrCF2CHF2C6H4(OCF2CHF2)CO2C2H5+KBr\text{C}_6\text{H}_4(\text{OH})\text{CO}_2\text{C}_2\text{H}_5 + \text{BrCF}_2\text{CHF}_2 \rightarrow \text{C}_6\text{H}_4(\text{OCF}_2\text{CHF}_2)\text{CO}_2\text{C}_2\text{H}_5 + \text{KBr} C6​H4​(OH)CO2​C2​H5​+BrCF2​CHF2​→C6​H4​(OCF2​CHF2​)CO2​C2​H5​+KBr

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as column chromatography and recrystallization ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(1-bromo-1,2,2,2-tetrafluoroethoxy)benzoate undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as amines, thiols, and alkoxides.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Hydrolysis: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products

    Nucleophilic Substitution: Formation of substituted benzoates.

    Reduction: Formation of ethyl 4-(1,2,2,2-tetrafluoroethoxy)benzyl alcohol.

    Hydrolysis: Formation of 4-(1-bromo-1,2,2,2-tetrafluoroethoxy)benzoic acid.

Scientific Research Applications

Ethyl 4-(1-bromo-1,2,2,2-tetrafluoroethoxy)benzoate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers and surfactants.

Mechanism of Action

The mechanism of action of Ethyl 4-(1-bromo-1,2,2,2-tetrafluoroethoxy)benzoate is primarily based on its ability to undergo nucleophilic substitution reactions. The bromine atom serves as a leaving group, allowing the compound to react with various nucleophiles. This reactivity is exploited in the synthesis of derivatives with specific biological or chemical properties. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during the reaction.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-bromobenzoate: Similar structure but lacks the tetrafluoroethoxy group, resulting in different reactivity and applications.

    1-Bromo-4-(1,1,2,2-tetrafluoroethoxy)benzene: Similar structure but lacks the ester group, affecting its solubility and reactivity.

    Ethyl 4-(2-bromo-1,1,2,2-tetrafluoroethoxy)benzoate: Positional isomer with different physical and chemical properties.

Uniqueness

Ethyl 4-(1-bromo-1,2,2,2-tetrafluoroethoxy)benzoate is unique due to the presence of both the ester and tetrafluoroethoxy groups, which confer distinct reactivity and properties. This combination makes it a versatile intermediate in organic synthesis and a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H9BrF4O3

Molecular Weight

345.08 g/mol

IUPAC Name

ethyl 4-(1-bromo-1,2,2,2-tetrafluoroethoxy)benzoate

InChI

InChI=1S/C11H9BrF4O3/c1-2-18-9(17)7-3-5-8(6-4-7)19-10(12,13)11(14,15)16/h3-6H,2H2,1H3

InChI Key

XXKOWUJKTKQDSF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)OC(C(F)(F)F)(F)Br

Origin of Product

United States

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